molecular formula Au B156924 Gold-198 CAS No. 10043-49-9

Gold-198

Cat. No.: B156924
CAS No.: 10043-49-9
M. Wt: 197.968244 g/mol
InChI Key: PCHJSUWPFVWCPO-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gold-198 (^198Au) is a radioactive isotope of gold produced via neutron bombardment of stable gold-197 (^197Au) in nuclear reactors . With a half-life of 2.7 days, it decays via beta emission (0.97 MeV) to mercury-198 (^198Hg), accompanied by gamma radiation (0.411 MeV) . Its applications in medicine include:

  • Brachytherapy: Permanent implants for prostate cancer, often combined with external-beam radiation .
  • Tumor targeting: Colloidal this compound injected directly into tumors, leveraging beta particles for localized cell destruction .
  • Pituitary gland irradiation: Used alongside yttrium-90 for metastatic breast cancer treatment .

This compound’s short half-life and moderate-energy gamma emissions enable precise tumor targeting while minimizing long-term radiation exposure . However, its rapid decay necessitates prompt clinical use after production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gold (198Au) colloidal typically involves the reduction of gold salts. One common method is the arabinoxylan-mediated synthesis, where an aqueous suspension of arabinoxylan is mixed with a solution of hydrogen tetrachloroaurate (H198AuCl4). This process reduces Au3+ to form gold (198Au) nanoparticles without the need for additional reducing or stabilizing agents .

Industrial Production Methods: Industrial production of gold (198Au) colloidal often involves neutron irradiation of highly purified gold (Au-197) in a nuclear reactor. The gold target is placed in the neutron flux, leading to the formation of gold (198Au) through the reaction:

197Au+n198Au+γ^{197}Au + n \rightarrow ^{198}Au + \gamma 197Au+n→198Au+γ

Biological Activity

Gold-198 (198^{198}Au) is a radioactive isotope of gold with significant applications in medical diagnostics and therapeutics, particularly in oncology. Its biological activity is primarily characterized by its decay properties, therapeutic potential, and biodistribution when used in various nanoparticle forms. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and recent research findings.

Properties of this compound

This compound has a half-life of approximately 2.7 days , during which it emits beta particles (electrons) and gamma radiation. The beta emission is particularly useful for therapeutic applications as it can induce cellular damage in nearby tissues, making it effective for targeting tumors. The decay scheme of this compound involves the transformation of stable gold (197^{197}Au) into its radioactive form through neutron activation in a nuclear reactor.

The biological activity of this compound is influenced by its physical and chemical properties:

  • Beta Emission : The beta particles emitted have an average energy of 0.96 MeV , which allows for effective tumor targeting while minimizing damage to surrounding healthy tissues.
  • Nanoparticle Formulation : this compound can be formulated into nanoparticles (AuNPs), enhancing its delivery to tumor sites. These nanoparticles can be functionalized with targeting agents to improve specificity.

Cancer Treatment

Recent studies have highlighted the efficacy of this compound nanoparticles in cancer treatment:

  • Prostate Cancer : Research by Dr. Katti demonstrated that hybrid this compound nanoparticles functionalized with specific peptides showed significant therapeutic responses against prostate cancer cells. In SCID mice, a single dose resulted in an 82% reduction in tumor size after three weeks, with minimal leakage to non-target organs .
  • Liver Cancer : this compound has been utilized in treating liver cancer through colloidal formulations. In vitro studies indicated high uptake in tumor cells with no cytotoxic effects observed at therapeutic concentrations .
  • Multimodal Therapies : Recent innovations involve combining this compound with other therapies, such as magnetic hyperthermia using iron oxide nanoparticles coated with this compound. This approach aims to enhance therapeutic efficacy by employing multiple mechanisms against HER2-positive tumors .

Diagnostic Applications

This compound is also employed in diagnostic imaging, particularly for liver conditions:

  • Liver Diagnostics : Its ability to emit gamma rays allows for imaging techniques that help diagnose liver problems effectively . The radioactive decay provides real-time insights into liver function and pathology.

Table 1: Summary of Key Studies Involving this compound

StudyApplicationKey Findings
Katti et al. (2009)Prostate Cancer82% tumor reduction in SCID mice with minimal leakage .
Djoumessi et al. (2022)Multimodal Cancer TherapyHigh retention (>75%) of nanoparticles in tumors; minimal systemic toxicity .
ResearchGate (2023)Hydrocephalus ManagementUtilization of this compound for diagnostic purposes in neurological conditions .
MDPI (2022)HER2-positive CancerDevelopment of multifunctional nanoparticles combining radionuclide therapy and hyperthermia .

Biodistribution Studies

Research has shown that the biodistribution of this compound nanoparticles is favorable for targeted therapy:

  • Tumor Uptake : Studies indicate that over 75% of injected this compound nanoparticles localize within the tumor site, which enhances therapeutic outcomes while limiting systemic exposure .
  • Minimal Leakage : Following treatment, only about 2% of radioactivity leaks into non-target organs, indicating high specificity and safety profiles for patients undergoing treatment with these nanoparticles .

Scientific Research Applications

Cancer Therapy

Gold-198 is primarily utilized in the treatment of various cancers through brachytherapy and as a component of nanoparticles.

Case Study: this compound Nanoparticles in Prostate Cancer Treatment

  • Study Findings : A study demonstrated that glycoprotein (GA) functionalized this compound nanoparticles showed significant tumor regression in SCID mice with human prostate tumor xenografts. A single intratumoral dose resulted in an 82% reduction in tumor volume over 30 days, with minimal side effects observed .
ParameterControl GroupTreatment Group
Tumor Volume Reduction-82%
Weight LossSignificantTransitory

Efficacy of Grain Mold Therapy for Oral Cancers

  • Study Findings : In a clinical trial involving 27 patients with oral cancers treated with this compound grain mold therapy, initial tumor control was achieved in all cases, with a 5-year survival rate of 82% .

Diagnostic Applications

This compound is also employed as a radioactive tracer to diagnose liver problems and other medical conditions.

Example Application

  • In diagnostic imaging, this compound helps evaluate liver function by tracking its distribution and uptake within the organ .

Hydrological Studies

This compound serves as a radioactive tracer in hydrological research, allowing scientists to study sediment transport and water flow dynamics.

Application Example

  • The isotope has been used to investigate sediment behavior in coker units at oil refineries, providing insights into the hydrodynamic behavior of solids within fluidized beds .

Synthesis and Characterization of this compound Nanoparticles

Recent advancements have focused on synthesizing this compound nanoparticles for targeted cancer therapies.

Synthesis Methodology

A novel method for synthesizing radioactive this compound nanoparticles involves:

  • Activation of gold at a nuclear reactor.
  • Dissolution using aqua regia to form chloroauric acid.
  • Reduction using sodium citrate to achieve nanoparticles approximately 8 nm in size .

In Vitro and In Vivo Testing

Studies indicate high biological uptake (>75%) of synthesized nanoparticles within tumors, with minimal leakage into surrounding tissues .

Chemical Reactions Analysis

Production of Gold-198

^198Au is synthesized through neutron activation, where stable gold (specifically ^197Au) is bombarded with neutrons in a nuclear reactor .

197Au+1n198Au+γ^{197}Au+^1n\longrightarrow ^{198}Au+\gamma

In this nuclear reaction, a neutron (^1n) strikes a gold-197 atom, producing this compound and gamma radiation (γ\gamma ) . The gold target is often placed in a platinum capsule during this process . The rate of production depends on the neutron flux of the reactor and the neutron cross-section of ^197Au, which is 98.8 barns .

Decay of this compound

^198Au decays into stable ^198Hg via beta decay with a half-life of 2.69464 days .

198Au198Hg+β+νeˉ+γ^{198}Au\longrightarrow ^{198}Hg+\beta^-+\bar{\nu_e}+\gamma

Where:

  • β\beta^- represents a beta particle (electron).

  • νeˉ\bar{\nu_e} is an antineutrino.

  • γ\gamma represents gamma radiation.

The decay process emits beta particles with an average energy of 0.31478 MeV and gamma radiation with an energy of 0.41180205 MeV . Approximately 98.99% of the decay events include beta particle emission, while gamma radiation is emitted in about 95.62% of the decays . The total energy released during each decay is 1.3735 MeV .

Decay Properties of this compound

Decay ModeDaughterProbabilityDecay Energy (MeV)γ Energy (intensity)
β-198Hg100%1.37350.41180205 MeV I = 95.62%

Other reactions

This compound can be used for creating salted nuclear weapons. A jacket of natural gold-197, when irradiated by the neutron flux from a thermonuclear weapon, transmutes into the radioactive isotope this compound .

Q & A

Basic Research Questions

Q. How is Gold-198 synthesized for experimental use, and what factors influence its yield?

this compound is produced via neutron activation of stable Au-197 in nuclear reactors. The target material (high-purity Au-197) is irradiated with thermal neutrons, inducing the reaction: 197Au+n198Au+γ^{197}\text{Au} + n \rightarrow ^{198}\text{Au} + \gamma. Yield depends on neutron flux density, irradiation time, and target geometry. Post-irradiation, the product is purified using chemical separation to remove non-gold isotopes. Quantification involves gamma spectroscopy to measure the 411.8 keV gamma emission (95.62% intensity) .

Q. What are the key decay characteristics of this compound relevant to experimental design?

Au-198 decays via β⁻ emission (0.31478 MeV, 98.99% probability) to stable 198Hg^{198}\text{Hg}, accompanied by a 411.8 keV gamma photon. Its half-life (2.694 days) necessitates rapid experimental timelines. Researchers must account for decay corrections in dose calculations and tracer studies. The low tissue penetration depth (~4 mm) of β⁻ particles makes it suitable for localized radiotherapy .

Q. How is this compound applied in medical research, particularly in oncology?

Au-198 is used in brachytherapy for tumors (e.g., prostate cancer) due to its localized β⁻ emission. Colloidal Au-198 solutions are injected directly into malignant tissue, minimizing damage to surrounding healthy cells. Clinical protocols often combine Au-198 with external-beam radiation, though efficacy varies by tumor stage (e.g., 39% success in stage B vs. 59% in stage C prostate cancer) .

Advanced Research Questions

Q. How can neutron flux parameters be optimized for high-purity Au-198 production in reactor-based synthesis?

Neutron flux mapping is critical. Researchers at Idaho National Laboratory used Au-197 samples irradiated in a Pt capsule within the NRAD reactor. Post-irradiation, gamma spectroscopy of Au-198’s 411.8 keV peak quantified beam intensity. Data from decay counts (adjusted for half-life) created a neutron flux profile, enabling reproducible high-yield synthesis .

Q. What experimental design considerations are essential for using Au-198 as a tracer in hydrodynamic or environmental studies?

In fluidized bed or sediment transport studies, Au-198’s short half-life requires synchronized sampling. For example, Clinch River tracer studies measured radioactivity at multiple points over 48 hours. Data normalization accounted for decay, and contamination was minimized using chemically inert Au-198 colloids. Gamma spectrometry with high-purity germanium (HPGe) detectors ensured precise activity measurements .

Q. How can conflicting clinical data on Au-198’s therapeutic efficacy be reconciled?

Discrepancies in prostate cancer treatment outcomes (e.g., 39% vs. 59% success rates) may stem from tumor staging, dosage variability, or adjuvant therapies. Methodological rigor includes standardizing tumor volume measurements (via MRI/CT), controlling Au-198 seed placement accuracy (±1 mm), and using Kaplan-Meier survival analysis to compare cohorts .

Q. What methodologies are used to quantify Au-198’s decay chain emissions in complex matrices?

Gamma-gamma coincidence spectroscopy reduces background noise when detecting the 411.8 keV photon. For β⁻ emission quantification, liquid scintillation counting with quench correction is employed. In environmental samples, radiochemical separation (e.g., solvent extraction with diethyl dithiocarbamate) isolates Au-198 from interfering isotopes like 198Hg^{198}\text{Hg} .

Q. How can calibration protocols for Au-198 gamma spectroscopy be validated in multi-institutional studies?

Interlaboratory validation involves using NIST-traceable standards. Researchers calibrate HPGe detectors with 152Eu^{152}\text{Eu} sources, cross-checking efficiency curves against Au-198’s 411.8 keV peak. Uncertainty budgets must include contributions from detector dead time, sample geometry, and decay corrections .

Q. Methodological Notes

  • Decay Correction Formula : A=A0eλtA = A_0 \cdot e^{-\lambda t}, where λ=ln(2)/T1/2\lambda = \ln(2)/T_{1/2}.
  • Neutron Activation Analysis : Calculate yield using N=ϕσ(1eλt)N = \phi \cdot \sigma \cdot (1 - e^{-\lambda t}), where ϕ\phi = neutron flux, σ\sigma = activation cross-section (98.65 barns for Au-197) .
  • Ethical Compliance : Animal/human studies require approval for radiotracer use (e.g., IACUC or IRB protocols) .

Comparison with Similar Compounds

Comparison with Similar Radioactive Compounds

Key Isotopes in Brachytherapy and Their Properties

Isotope Half-Life Decay Mode Key Emissions Medical Applications Advantages Disadvantages
Gold-198 2.7 days β⁻, γ β: 0.97 MeV, γ: 0.411 MeV Prostate cancer, sarcoids, pituitary implants Adjustable activity, solid form, localized gamma effect Short half-life limits treatment window
Radon-222 3.8 days α, γ α: 5.49 MeV, γ: 0.51–1.76 MeV Historical use in implants Standardized calibration Gas leakage risk, permanent contamination
Iodine-125 60 days EC, γ γ: 35.5 keV Low-dose-rate brachytherapy (e.g., prostate) Long half-life, minimal shielding required Low penetration depth, unsuitable for large tumors
Yttrium-90 2.67 days β⁻ β: 2.28 MeV Radiomicrosphere therapy, pituitary implants Pure beta emitter, deep tissue penetration No gamma imaging capability
Iridium-192 74 days β⁻, γ γ: 0.38 MeV (avg) High-dose-rate brachytherapy Flexible treatment planning Requires heavy shielding, longer exposure

Comparative Analysis

Radiation Profile and Tissue Interaction

  • This compound vs. Radon-222 : this compound’s gamma rays (0.411 MeV) are less energetic than Radon’s decay chain emissions (0.51–1.76 MeV), resulting in higher tissue absorption and localized damage . However, Radon’s alpha particles (5.49 MeV) deliver high linear energy transfer (LET), but its gaseous form poses contamination risks .
  • This compound vs. Iodine-125 : Iodine-125’s low-energy gamma (35.5 keV) allows easy shielding but limits penetration, making it ideal for small tumors. This compound’s higher-energy gamma provides broader coverage .
  • This compound vs. Yttrium-90 : Yttrium-90’s pure beta emission (2.28 MeV) offers deeper penetration but lacks gamma imaging utility, whereas this compound’s gamma enables real-time tracking .

Clinical Utility

  • Prostate Cancer : this compound seeds achieved 39% tumor-free survival in stage B and 59% in stage C when combined with external-beam therapy . Iodine-125, in contrast, is preferred for slow-growing tumors due to its prolonged dose delivery .
  • Sarcoid Treatment : this compound implants showed an 86.6% 1-year progression-free survival in periocular tumors, comparable to iridium-192 .

Logistical Considerations

  • Half-Life : this compound’s 2.7-day half-life requires rapid deployment, whereas Iridium-192’s 74-day half-life supports reusable implants .
  • Safety : this compound’s solid form reduces leakage risks compared to Radon gas .

Research Findings and Clinical Outcomes

  • Prostate Cancer : Crusinberry et al. demonstrated this compound seeds alone could achieve tumor control, though combined therapies remain standard .
  • Pituitary Implants : Combined this compound and Yttrium-90 implants achieved symptom relief in 86% of metastatic breast cancer patients .
  • Veterinary Use : this compound grains achieved 50 Gy doses in equine sarcoids, with success rates mirroring human applications .

Properties

CAS No.

10043-49-9

Molecular Formula

Au

Molecular Weight

197.968244 g/mol

IUPAC Name

gold-198

InChI

InChI=1S/Au/i1+1

InChI Key

PCHJSUWPFVWCPO-OUBTZVSYSA-N

SMILES

[Au]

Isomeric SMILES

[198Au]

Canonical SMILES

[Au]

Key on ui other cas no.

10043-49-9

Synonyms

198Au radioisotope
Au-198 radioisotope
Gold-198

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.